Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- Isobutyramide, N-(1,1,3,3-tetramethylbutyl)-
Brand Name: Vulcanchem
CAS No.: 6632-19-5
VCID: VC18755528
InChI: InChI=1S/C12H25NO/c1-9(2)10(14)13-12(6,7)8-11(3,4)5/h9H,8H2,1-7H3,(H,13,14)
SMILES:
Molecular Formula: C12H25NO
Molecular Weight: 199.33 g/mol

Isobutyramide, N-(1,1,3,3-tetramethylbutyl)-

CAS No.: 6632-19-5

Cat. No.: VC18755528

Molecular Formula: C12H25NO

Molecular Weight: 199.33 g/mol

* For research use only. Not for human or veterinary use.

Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- - 6632-19-5

Specification

CAS No. 6632-19-5
Molecular Formula C12H25NO
Molecular Weight 199.33 g/mol
IUPAC Name 2-methyl-N-(2,4,4-trimethylpentan-2-yl)propanamide
Standard InChI InChI=1S/C12H25NO/c1-9(2)10(14)13-12(6,7)8-11(3,4)5/h9H,8H2,1-7H3,(H,13,14)
Standard InChI Key ZRWQTKBBQBIAHL-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)NC(C)(C)CC(C)(C)C

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- features a propanamide backbone substituted at the nitrogen atom with a highly branched 1,1,3,3-tetramethylbutyl group. The 2,4,4-trimethylpentan-2-yl substituent introduces significant steric bulk, which influences its solubility, reactivity, and intermolecular interactions. The compound’s structure was first reported in patents by Wilkinson Sword in the mid-1970s, highlighting its synthesis via amidation of isobutyryl chloride with 1,1,3,3-tetramethylbutylamine .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC12H25NO\text{C}_{12}\text{H}_{25}\text{NO}
Molecular Weight199.333 g/mol
Density0.855 g/cm³
Boiling Point254.2°C at 760 mmHg
Flash Point149.3°C
LogP (Octanol-Water)3.36
Refractive Index1.437

The LogP value of 3.36 indicates moderate lipophilicity, making it soluble in organic solvents like dichloromethane and toluene but poorly soluble in water .

Synthesis and Manufacturing

Historical Synthesis Routes

The original synthesis, documented in GB1476351 and DE2516610 patents, involves a two-step process:

  • Preparation of 1,1,3,3-Tetramethylbutylamine:

    • Reaction of 2,4,4-trimethylpentene with ammonia under catalytic conditions.

  • Amidation with Isobutyryl Chloride:

    • The amine reacts with isobutyryl chloride in the presence of a base (e.g., triethylamine) to yield the target amide .

This method achieves moderate yields (60–70%) but requires careful control of stoichiometry to avoid over-acylation byproducts.

Modern Optimization

Physicochemical Characterization

Spectroscopic Profiles

  • IR Spectroscopy: Expected N-H stretching at ~3300 cm⁻¹ and carbonyl (C=O) absorption at ~1650 cm⁻¹.

  • NMR: The 1H^1\text{H} NMR spectrum would show singlet resonances for the nine equivalent methyl groups (δ 1.0–1.2 ppm) and a quartet for the methine proton adjacent to the carbonyl (δ 2.3 ppm) .

Reactivity and Functional Applications

Hydrolytic Stability

The branched alkyl group confers resistance to hydrolysis under acidic and basic conditions. In contrast, linear aliphatic amides hydrolyze rapidly in concentrated HCl or NaOH. This stability makes the compound suitable for use in formulations requiring prolonged shelf life .

Role in Organic Synthesis

Isobutyramide derivatives serve as intermediates in the synthesis of:

  • Lubricant Additives: Their steric bulk reduces intermolecular friction.

  • Pharmaceutical Agents: Analogous branched amides are explored as prodrugs due to their slow metabolic cleavage .

Future Directions

Industrial Scalability

Challenges in scaling up the synthesis include the high cost of 1,1,3,3-tetramethylbutylamine and the need for efficient purification methods. Continuous-flow reactors could address these issues by improving heat and mass transfer.

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